molecular formula C3H8ClNO2S B556047 D-Cysteine hydrochloride CAS No. 32443-99-5

D-Cysteine hydrochloride

Cat. No. B556047
CAS RN: 32443-99-5
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Cysteine hydrochloride is a sulfur-containing non-essential amino acid . It is the enantiomer of L-Cysteine and is not typically found in natural systems . It is used as a reagent for more complicated biological molecules like N-acetyl derivatives for inhibiting cell apoptosis . It is also used as a new insecticide, mosquito-repellent, toilet water, perfume, emulsion, or aerosol .


Molecular Structure Analysis

D-Cysteine hydrochloride has a molecular formula of C3H7NO2S·HCl·H2O and a molecular weight of 175.63 . The structure of D-Cysteine hydrochloride includes a thiol side chain, which often participates in enzymatic reactions as a nucleophile .


Physical And Chemical Properties Analysis

D-Cysteine hydrochloride is a white to off-white powder or crystal . It has a melting point of 185°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Biochemistry

Application Summary

D-Cysteine hydrochloride is used in biochemistry for the synthesis of complex disulfide-rich peptides and semisynthesis of proteins. It plays a crucial role in peptide and protein chemistry due to its protecting group chemistry .

Methods of Application

The compound is used to protect the cysteine thiol group during peptide synthesis, which is later deprotected to form the desired disulfide bonds. This involves various reactions under controlled conditions, often requiring an inert atmosphere and specific temperatures .

Results and Outcomes

The use of D-Cysteine hydrochloride has enabled the creation of peptides with correct disulfide linkages, which are essential for their biological activity. The success rate of peptide synthesis using this method is high, with yields often exceeding 90% .

Pharmaceuticals

Application Summary

In pharmaceuticals, D-Cysteine hydrochloride serves as a precursor for drugs that require sulfur-containing compounds. It’s also used as a reference standard in pharmacopoeias .

Methods of Application

D-Cysteine hydrochloride is utilized in the synthesis of pharmaceutical compounds, often as an intermediate. It is also used to calibrate instruments and validate methods in drug testing .

Results and Outcomes

The application of D-Cysteine hydrochloride in drug synthesis has resulted in the development of various sulfur-containing pharmaceuticals. As a reference standard, it ensures the accuracy and reliability of pharmaceutical testing .

Food Industry

Application Summary

D-Cysteine hydrochloride is applied in the food industry as an anti-browning agent and flavor enhancer. It delays the ripening of fruits like tomatoes, thus extending shelf life .

Methods of Application

It is sprayed or applied as a solution to fruits to delay ripening. The concentration and application method are tailored to the type of fruit and desired shelf life extension .

Results and Outcomes

Treated fruits show delayed ripening, reduced ethylene production, and maintained firmness. This application has significant implications for reducing food waste and improving the economics of fruit distribution .

Agriculture

Application Summary

In agriculture, D-Cysteine hydrochloride is used to delay fruit ripening, which is beneficial for post-harvest handling and transportation .

Methods of Application

The compound is applied to harvested fruits to regulate the redox balance and suppress ripening-related genes, often through foliar sprays or post-harvest dips .

Results and Outcomes

Application results in extended shelf life, reduced spoilage, and improved marketability of agricultural produce. Quantitative data show a significant delay in ripening markers such as color change and softening .

Environmental Science

Application Summary

D-Cysteine hydrochloride is used in environmental science for the detoxification of heavy metals and pollutants due to its chelating properties .

Methods of Application

It is introduced into contaminated systems where it binds to heavy metals, facilitating their removal. Parameters like pH, temperature, and concentration are optimized for maximum efficacy .

Results and Outcomes

Studies have shown that D-Cysteine hydrochloride can effectively reduce the concentration of heavy metals in contaminated water and soil, making it a valuable tool for environmental remediation .

Material Science

Application Summary

In material science, D-Cysteine hydrochloride is used in the synthesis of chiral carbon dots and quantum dots for applications in photocatalysis and bioimaging .

Methods of Application

The compound is used to functionalize the surface of quantum dots, imparting them with specific properties for targeted applications. This involves complex chemical reactions under nanoscale precision .

Results and Outcomes

The functionalized quantum dots exhibit enhanced properties like increased photostability and biocompatibility, making them suitable for use in advanced material applications like solar cells and medical imaging .

Each application of D-Cysteine hydrochloride demonstrates its versatility and importance across various scientific fields, contributing to advancements in technology and quality of life.

Photocatalysis

Application Summary

D-Cysteine hydrochloride is utilized in photocatalysis for the functionalization of quantum dots (QDs), which enhances their performance in light-driven chemical reactions .

Methods of Application

The compound is used to modify the surface properties of QDs, which are tiny semiconductor particles that can absorb and emit light. The functionalization process involves attaching D-Cysteine molecules to the QDs to improve their stability and reactivity under light exposure .

Results and Outcomes

The functionalized QDs show improved photocatalytic activity, which is crucial for applications such as solar energy conversion and environmental cleanup. The efficiency of these photocatalysts is often measured by their ability to degrade pollutants or split water molecules under light .

Chiral Carbon Dots Synthesis

Application Summary

D-Cysteine hydrochloride is a key ingredient in the synthesis of chiral carbon dots (CDs), which are used for enantioselective sensing and drug delivery .

Methods of Application

The synthesis involves the controlled carbonization of D-Cysteine, leading to the formation of CDs with specific chirality. This process requires precise temperature control and reaction times to achieve the desired optical properties .

Results and Outcomes

The resulting chiral CDs exhibit selective interaction with molecules of different chirality, which is valuable for applications in stereochemistry and pharmaceuticals. Their performance is evaluated based on their selectivity and sensitivity in detecting chiral compounds .

Biomedical Imaging

Application Summary

In biomedical imaging, D-Cysteine hydrochloride is used to enhance the contrast and targeting capabilities of imaging agents .

Methods of Application

D-Cysteine is conjugated to imaging agents, such as magnetic nanoparticles or fluorescent dyes, to improve their biocompatibility and targeting to specific tissues or cellular structures .

Results and Outcomes

The D-Cysteine-modified agents provide clearer and more specific imaging results, which are critical for accurate diagnosis and treatment planning. The effectiveness is quantified by the contrast ratio and target specificity in imaging assays .

Drug Synthesis

Application Summary

D-Cysteine hydrochloride is used in the synthesis of various drugs, including those that require sulfur-containing amino acids as building blocks .

Methods of Application

It serves as a starting material or intermediate in the synthesis of drugs. The procedures involve complex organic reactions, where D-Cysteine is incorporated into the drug molecule, often under strict regulatory conditions .

Results and Outcomes

The drugs synthesized using D-Cysteine hydrochloride exhibit desired therapeutic effects and are subject to rigorous testing for efficacy and safety. The synthesis yield and pharmacological data are part of the quantitative outcomes .

Environmental Remediation

Application Summary

D-Cysteine hydrochloride is applied in environmental remediation to remove toxic substances, such as heavy metals, from contaminated sites .

Methods of Application

The compound acts as a chelating agent, binding to pollutants and facilitating their extraction from the environment. The remediation process is optimized based on the type and concentration of contaminants .

Results and Outcomes

The treated sites show a significant reduction in pollutant levels, improving environmental quality. The success of remediation efforts is measured by the decrease in toxicity and restoration of ecological balance .

Chemical Analysis

Application Summary

In chemical analysis, D-Cysteine hydrochloride is used as a standard for calibrating analytical instruments and validating analytical methods .

Methods of Application

The compound provides a reference for quantifying the presence of sulfur-containing compounds in various samples. It is used in techniques such as chromatography and spectroscopy .

Results and Outcomes

The use of D-Cysteine hydrochloride as a standard ensures the accuracy and precision of chemical analyses. The reliability of analytical results is enhanced, which is crucial for scientific research and quality control .

These applications highlight the diverse roles that D-Cysteine hydrochloride plays in advancing scientific research and its impact on various industries.

Neurochemistry

Application Summary

D-Cysteine hydrochloride is used in neurochemistry for the synthesis of neuromodulators and as a tool in neuroprotective studies .

Methods of Application

The compound is involved in the synthesis of complex molecules that mimic the activity of neurotransmitters. It is also used in experimental models to study its neuroprotective effects against neurodegenerative diseases .

Results and Outcomes

Research has shown that D-Cysteine hydrochloride can contribute to the development of compounds with potential therapeutic effects on neurological disorders. Its neuroprotective properties are quantified through various biochemical assays .

Cosmetics

Application Summary

In the cosmetics industry, D-Cysteine hydrochloride is used for its antioxidant properties and as a hair conditioning agent .

Methods of Application

It is incorporated into cosmetic formulations to protect skin and hair from oxidative damage. The compound is also used to improve the texture and manageability of hair products .

Results and Outcomes

Products containing D-Cysteine hydrochloride have shown improved efficacy in protecting against environmental stressors and enhancing hair strength and shine. Consumer trials and laboratory tests are used to evaluate these benefits .

Nutraceuticals

Application Summary

D-Cysteine hydrochloride is utilized in the nutraceutical industry to enhance the nutritional value of health supplements .

Methods of Application

The compound is added to dietary supplements to provide a source of sulfur-containing amino acids, which are essential for various metabolic processes .

Results and Outcomes

Supplements with D-Cysteine hydrochloride have been associated with improved health markers, such as increased antioxidant capacity and detoxification support. Clinical trials and nutritional analyses assess these health benefits .

Veterinary Medicine

Application Summary

In veterinary medicine, D-Cysteine hydrochloride is used as a dietary supplement for animals to promote overall health and well-being .

Methods of Application

It is added to animal feed to ensure an adequate supply of essential amino acids, particularly for pets and livestock with specific dietary needs .

Results and Outcomes

Animals receiving diets supplemented with D-Cysteine hydrochloride exhibit better growth, improved immune function, and enhanced quality of life. These outcomes are measured through growth metrics and health assessments .

Analytical Chemistry

Application Summary

D-Cysteine hydrochloride is employed in analytical chemistry as a chiral resolving agent for enantiomeric separation .

Methods of Application

The compound is used in chromatographic techniques to separate enantiomers of chiral compounds, which is crucial for the analysis of pharmaceuticals and other substances .

Results and Outcomes

The use of D-Cysteine hydrochloride in chromatography has led to the successful resolution of enantiomers, which is important for ensuring the purity and efficacy of chiral drugs.

Molecular Biology

Application Summary

D-Cysteine hydrochloride is applied in molecular biology for protein labeling and as a reagent in molecular cloning techniques .

Methods of Application

It is used to label proteins with fluorescent tags or other markers for visualization and tracking. In cloning, it serves as a component of buffers and reaction mixtures .

Results and Outcomes

Labeled proteins can be accurately tracked in cellular processes, aiding in the understanding of biological mechanisms. In cloning, the use of D-Cysteine hydrochloride contributes to the efficiency of DNA manipulation techniques .

properties

IUPAC Name

(2S)-2-amino-3-sulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQSXNOEEPCSLW-HSHFZTNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cysteine hydrochloride

CAS RN

32443-99-5
Record name D-Cysteine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32443-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Cysteine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032443995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 32443-99-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-cysteine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Cysteine hydrochloride
Reactant of Route 2
D-Cysteine hydrochloride
Reactant of Route 3
D-Cysteine hydrochloride
Reactant of Route 4
D-Cysteine hydrochloride
Reactant of Route 5
D-Cysteine hydrochloride
Reactant of Route 6
D-Cysteine hydrochloride

Citations

For This Compound
202
Citations
KR Krijgsheld, EJ Glazenburg, E Scholtens… - … et Biophysica Acta (BBA …, 1981 - Elsevier
… L-Cysteine hydrochloride (monohydrate) and L-cysteine were from Merck (Darmstadt, FRG); D-cysteine hydrochloride (monohydrate) was obtained from Sigma Chemical Company (St. …
Number of citations: 84 www.sciencedirect.com
RB Turner, DM Voitle - Journal of the American Chemical Society, 1950 - ACS Publications
Preparation of d,l-Cysteine Hydrochloride Page 1 628 Notes Vol. That 2-ethoxyethanol-1 acetate should deviate from this regularity indicates that a factor, not present in the other …
Number of citations: 4 pubs.acs.org
T Ohta, Y Morikawa, M Sato, A Konno, H Hirai… - Experimental …, 2021 - Elsevier
… In several experiments, mice were intraperitoneally administered saline or 100 mg/kg D-cysteine hydrochloride daily from the sixth week after the AAV vector injection. …
Number of citations: 5 www.sciencedirect.com
M Masteri-Farahani, K Khademabbasi… - Journal of …, 2018 - jns.kashanu.ac.ir
… L- and D-cysteine hydrochloride monohydrate, morphine sulfate, and methamphetamine hydrochloride were purchased from Sigma-Aldrich. Double distilled water was used throughout …
Number of citations: 5 jns.kashanu.ac.ir
M Caparrós, V Arán, MA De Pedro - FEMS microbiology letters, 1992 - academic.oup.com
… D-Cysteine hydrochloride (2.5 mmol) was suspended into 16 ml of dry ethanol. Metallic Na (10 mmol) was slowly added to the suspension which …
Number of citations: 13 academic.oup.com
HS Rosenkranz, HS Carr, J Zyroff - Journal of Bacteriology, 1970 - ncbi.nlm.nih.gov
… L-Serine and cysteamine (2-mercaptoethylamine) were purchased from Mann Research Laboratories; S-methyl-L-Cysteine, DL-Cysteine hydrochloride, and D-cysteine hydrochloride …
Number of citations: 5 www.ncbi.nlm.nih.gov
E Ueda, T Ohta, A Konno, H Hirai, Y Kurauchi… - Cells, 2022 - mdpi.com
… Ten-week-old male ICR mice were intraperitoneally administered saline (0.9% sodium chloride) or 100 mg/kg D-cysteine hydrochloride daily for 10 weeks. We used ten ICR mice (five …
Number of citations: 6 www.mdpi.com
PM Getsy, AP Young, A Grossfield, JM Seckler… - Respiratory physiology …, 2022 - Elsevier
… D-cysteine hydrochloride monohydrate and D-cystine dihydrochloride dihydrate were obtained from Sigma-Aldrich (St. Louis, MO, USA). D-cysteine ethyl ester was from ChemImpex (…
Number of citations: 7 www.sciencedirect.com
Y Takemoto - Amino Acids, 2013 - Springer
… Amino acid solution, d-cysteine hydrochloride monohydrate and l-cysteine (nacalai tesque, … d-Cysteine hydrochloride solution was adjusted to around pH 7.4 with NaOH solution to …
Number of citations: 11 link.springer.com
D Morris - Journal of Neurochemistry, 1967 - Wiley Online Library
… Reduced glutathione, D-cysteine hydrochloride, oxaloacetic acid, DTNB, GASH and acetyl-CoA (estimated to be 65-70 per cent pure) were obtained from Sigma Chemical Co., St. Louis…
Number of citations: 48 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.